molecular formula C11H9NO B3098516 4-Methylisoquinoline-5-carbaldehyde CAS No. 1337880-82-6

4-Methylisoquinoline-5-carbaldehyde

Cat. No.: B3098516
CAS No.: 1337880-82-6
M. Wt: 171.19 g/mol
InChI Key: GMTLTGBXQSMMJB-UHFFFAOYSA-N
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Description

4-Methylisoquinoline-5-carbaldehyde is a chemical compound with the molecular formula C11H9NO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is used in various scientific research applications, including the synthesis of pharmaceuticals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoquinoline-5-carbaldehyde can be achieved through several methods. One common method involves the Pomeranz–Fritsch reaction, which uses a benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium to form isoquinoline derivatives . Another method involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the selective extraction of coal tar, exploiting the basicity of isoquinoline derivatives. The compound can then be isolated through fractional crystallization of the acid sulfate .

Chemical Reactions Analysis

Types of Reactions: 4-Methylisoquinoline-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form pyridine-3,4-dicarboxylic acid.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products: The major products formed from these reactions include various isoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Methylisoquinoline-5-carbaldehyde is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is used in the production of dyes and pigments, contributing to the development of new materials.

Mechanism of Action

The mechanism of action of 4-Methylisoquinoline-5-carbaldehyde involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

    Isoquinoline: A structural isomer of quinoline, used in the synthesis of alkaloids and other bioactive compounds.

    Quinoline: Known for its use in antimalarial drugs like chloroquine.

    1-Benzylisoquinoline: The structural backbone of many naturally occurring alkaloids such as papaverine.

Uniqueness: 4-Methylisoquinoline-5-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and applications. Its methyl and aldehyde groups allow for targeted modifications, making it a valuable tool in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

4-methylisoquinoline-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-5-12-6-9-3-2-4-10(7-13)11(8)9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTLTGBXQSMMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C(=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288348
Record name 4-Methyl-5-isoquinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337880-82-6
Record name 4-Methyl-5-isoquinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337880-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-isoquinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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